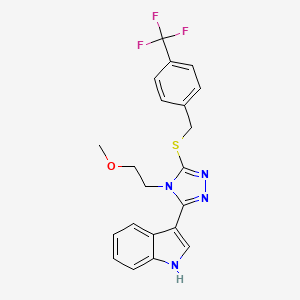
3-(4-(2-methoxyethyl)-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-(4-(2-methoxyethyl)-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole is a synthetic organic molecule with potential applications across various scientific disciplines. This compound's unique structure, featuring indole, triazole, and trifluoromethyl groups, allows it to participate in diverse chemical reactions and biological interactions.
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with indole derivatives, 4-(trifluoromethyl)benzyl chloride, and 1,2,4-triazole precursors.
Reaction Steps
Step 1: : Synthesis of 2-methoxyethyl-substituted indole through an alkylation reaction.
Step 2: : Formation of 4H-1,2,4-triazole by reacting appropriate hydrazides with orthoesters.
Step 3: : Thioether formation by substituting 4-(trifluoromethyl)benzyl chloride with the indole and triazole intermediate.
Conditions: : Typical conditions involve organic solvents like dichloromethane, moderate heating, and the use of bases or catalysts to facilitate reactions.
Industrial Production Methods
Scale-Up: : Industrial synthesis may utilize flow reactors and continuous processes to enhance yield and reproducibility.
Purification: : Techniques such as chromatography and recrystallization are employed to isolate and purify the target compound.
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether group.
Reduction: : The triazole ring can be hydrogenated under suitable conditions.
Substitution: : Halogen substitution on the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Hydrogen gas with palladium or nickel catalysts.
Substitution: : Nucleophiles like amines or alcohols under basic conditions.
Major Products
Oxidation Products: : Sulfoxides or sulfones.
Reduction Products: : Fully saturated triazole derivatives.
Substitution Products: : Varies based on nucleophile used, e.g., amine or alcohol substitution products.
科学的研究の応用
The compound's versatility makes it valuable in multiple fields:
Chemistry: : Used as a building block in organic synthesis and for studying reaction mechanisms.
Medicine: : Exploring its role as a potential drug candidate due to its unique structure.
Industry: : Utilized in materials science for creating new polymers or as a ligand in catalysis.
作用機序
The compound's effects are attributed to its interaction with specific molecular targets and pathways:
Molecular Targets: : It can bind to enzyme active sites or receptor proteins, modulating their activity.
Pathways: : May influence signaling pathways involved in cell growth, apoptosis, or metabolic regulation.
Similar Compounds
3-(4-(2-ethyl)-5-((4-chlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole: : Features different substituents, offering varied reactivity and biological activity.
3-(4-(2-methoxyethyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole: : Shares structural similarities but differs in the trifluoromethyl group, influencing its chemical behavior.
Uniqueness: : This compound's trifluoromethyl group imparts unique electronic properties, enhancing its stability and reactivity compared to similar compounds. Its potential for forming diverse chemical interactions makes it a valuable tool in research and industry.
特性
IUPAC Name |
3-[4-(2-methoxyethyl)-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4OS/c1-29-11-10-28-19(17-12-25-18-5-3-2-4-16(17)18)26-27-20(28)30-13-14-6-8-15(9-7-14)21(22,23)24/h2-9,12,25H,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNGYYXOCDMAJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=C1SCC2=CC=C(C=C2)C(F)(F)F)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














